1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 394.43 g/mol. This compound is notable for its structural features, which include a piperidine ring and a pyrrolidine moiety, along with various functional groups that suggest potential biological activity.
The compound is classified within the realm of organic chemistry, specifically as a piperidine derivative. It has been identified in various chemical databases, including PubChem, where it is listed under the InChI key: InChI=1S/C22H22N2O5/c25-20-14-19(23-12-10-15(11-13-23)22(27)28)21(26)24(20)16-6-8-18(9-7-16)29-17-4-2-1-3-5-17/h1-9,15,19H,10-14H2,(H,27,28) .
The synthesis of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
These reactions often require specific conditions such as temperature control and the use of catalysts or solvents to facilitate the desired transformations .
The molecular structure of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide features:
The structural formula can be represented as follows:
Data regarding bond lengths and angles would typically be derived from X-ray crystallography studies or computational chemistry methods but are not provided in the available sources .
1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions:
The mechanism of action for 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications in drug discovery and development .
The physical properties of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases .
The compound has several scientific applications:
This compound represents a significant area of interest within organic synthesis and medicinal chemistry due to its complex structure and potential biological activities.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8